N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused heterocyclic core with a carboxamide substituent at the 7-position and a 2,5-dimethoxyphenyl group attached via the amide nitrogen. The ethyl group at the 5-position and the phenyl ring at the 2-position contribute to its lipophilicity, while the 2,5-dimethoxyphenyl moiety may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-19-12-16(30-2)10-11-20(19)31-3)21-18(14-26)23(29)27(25-21)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPOXKKWCMSUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a competitive inhibitor of specific enzymes, binding to their active sites and preventing substrate interaction .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a class of pyrazolo[4,3-c]pyridine-7-carboxamides with variations in the N-aryl substituent and the alkyl/aryl groups at the 5-position. Key analogs include:
Key Observations :
- Substituent Effects: The N-aryl group (e.g., 2,5-dimethoxyphenyl vs. 4-ethoxyphenyl) modulates electronic and steric properties.
- Alkyl Chain Influence : The 5-ethyl group in the target compound balances lipophilicity and metabolic stability, whereas analogs with bulkier 5-benzyl or 5-propyl groups (e.g., 923216-25-5, 923233-41-4) may exhibit altered pharmacokinetic profiles .
Crystallographic and Physicochemical Properties
While crystallographic data for the target compound are unavailable, related pyrazolo-pyridine derivatives exhibit distinct packing patterns influenced by hydrogen bonding. For example:
- Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate (C26H26N2O6S) forms chains via bifurcated C–H···O hydrogen bonds (β = 94.465°, monoclinic P21/n space group) .
- Hydrogen Bonding Trends : Pyrimidine and pyridine derivatives often exhibit intermolecular interactions (e.g., N–H···O, C–H···π) that stabilize crystal lattices, as described by Etter’s graph-set analysis .
Pharmacological and Bioactivity Data (Hypothetical)
Although specific data for the target compound are lacking, structurally related pyrazolo-pyridines demonstrate:
Biological Activity
N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. These compounds are recognized for their diverse biological activities and therapeutic potential. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C23H22N4O4
- Molecular Weight : 418.44 g/mol
- CAS Number : 921881-04-1
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression related to cancer cell proliferation and survival .
- Cell Cycle Regulation : It modulates key signaling pathways involved in cell cycle regulation and apoptosis. This results in the inhibition of cancer cell proliferation and induction of apoptotic pathways in various cancer cell lines.
- Transcription Factor Modulation : The compound influences gene expression by affecting transcription factors and histone acetylation processes, which are crucial for chromatin remodeling and gene activation.
Biological Activity in Cancer Research
Numerous studies have evaluated the anticancer properties of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis and inhibits proliferation |
| SF268 | 12.50 | Cell cycle arrest at G1 phase |
| NCI-H460 | 42.30 | Modulation of apoptosis pathways |
These values indicate significant cytotoxic effects against breast (MCF7) and lung (NCI-H460) cancer cells, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting its potential for therapeutic use in oncology.
Potential Therapeutic Applications
Beyond its anticancer properties, N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine has been investigated for other therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Research is ongoing to explore its efficacy against various microbial strains.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves cyclocondensation of substituted pyrazole or pyrimidine precursors under reflux conditions. For example:
- A mixture of thioxo-tetrahydropyrimidine derivatives, aldehydes (e.g., trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride (1:1 v/v) is refluxed for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol .
- Key steps include nucleophilic substitution at the pyrimidine core and stabilization of the fused heterocyclic system via intramolecular hydrogen bonding .
Q. How is the purity and structural integrity validated in academic research?
Methodological validation includes:
- Single-crystal X-ray diffraction to confirm molecular conformation and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments .
- HPLC with UV detection for purity assessment (>95% purity threshold) .
Q. What pharmacological properties are prioritized during initial screening?
- Enzyme inhibition assays : Target-specific kinases or proteases, using fluorescence-based or colorimetric readouts .
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ calculations .
Q. Which analytical techniques monitor reaction progress during synthesis?
- Thin-layer chromatography (TLC) with UV visualization for intermediate tracking .
- In-situ IR spectroscopy to detect carbonyl formation (e.g., 3-oxo group at ~1700 cm⁻¹) .
Q. How are substituent effects on solubility and crystallinity evaluated?
- Solubility tests in polar/non-polar solvents (e.g., DMSO, ethyl acetate) under controlled temperatures .
- Differential scanning calorimetry (DSC) to analyze melting points and polymorph stability .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data on the pyrazolo-pyrimidine core conformation?
- Computational refinement : Density functional theory (DFT) optimizations to compare experimental vs. calculated bond lengths/angles .
- Multi-temperature XRD studies to assess thermal motion and disorder in crystal lattices .
Q. How can computational chemistry predict bioactivity against enzyme targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities to active sites (e.g., kinase domains) .
- QSAR modeling : Training datasets from analogs (e.g., pyrazolo[1,5-a]pyrimidines) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What experimental approaches analyze intermolecular interactions in crystal lattices?
- Hirshfeld surface analysis to quantify hydrogen-bonding and π-π stacking contributions .
- Non-covalent interaction (NCI) plots for visualizing weak interactions (e.g., van der Waals forces) .
Q. How do electronic effects of methoxy/ethyl groups influence nucleophilic reactivity?
Q. What methodologies optimize synthetic routes for scalability while minimizing side products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
